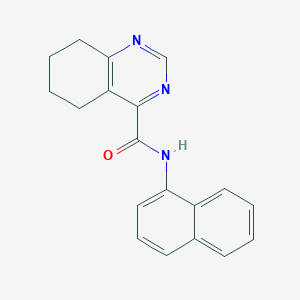
N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O and its molecular weight is 303.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(naphthalen-1-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluations, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions where starting materials are transformed through various chemical processes. The general synthetic pathway includes the formation of the tetrahydroquinazoline core followed by the introduction of the naphthyl group and carboxamide functionality.
Anticancer Properties
Recent studies have highlighted the anticancer properties of similar tetrahydroquinazoline derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Cell Proliferation Assays : In vitro studies demonstrated that certain tetrahydroquinazoline derivatives exhibit potent antiproliferative effects with IC50 values often below 40 nM against several cancer cell lines. For example, one derivative was reported to have a GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM against 40 out of 60 cancer cell lines in the NCI-60 panel .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves microtubule depolymerization, which disrupts mitotic spindle formation during cell division. This action is crucial for their effectiveness as potential chemotherapeutic agents .
- In Vivo Studies : In vivo evaluations using xenograft models have shown that certain derivatives can significantly reduce tumor size compared to controls. For example, a study indicated that a related compound administered at a dose of 75 mg/kg resulted in notable antitumor effects while also causing moderate weight loss in mice .
Neuroprotective Effects
Some tetrahydroquinazoline derivatives have also been investigated for neuroprotective activities. These compounds may act as dopamine D2/D3 receptor agonists and could potentially be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Case Studies
Several case studies have been documented regarding the biological activity of tetrahydroquinazoline derivatives:
- Case Study 1 : A compound structurally related to this compound was tested against glioblastoma cells and exhibited significant cytotoxicity with an IC50 value lower than 50 nM. The study highlighted its potential as a lead compound for further development .
- Case Study 2 : Another study focused on the neuroprotective effects of similar compounds in a rat model of Parkinson's disease. The results indicated that treatment with these derivatives improved motor function and reduced dopaminergic neuron loss compared to untreated controls .
Comparative Data Table
| Compound | Biological Activity | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Compound A | Antiproliferative (Breast Cancer) | <40 | Microtubule Depolymerization |
| Compound B | Neuroprotective (Parkinson's Model) | Not specified | D2/D3 Receptor Agonism |
| This compound | Antiproliferative (Various Cancers) | ~10 (in vivo) | Microtubule Disruption |
属性
IUPAC Name |
N-naphthalen-1-yl-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(18-15-9-3-4-10-16(15)20-12-21-18)22-17-11-5-7-13-6-1-2-8-14(13)17/h1-2,5-8,11-12H,3-4,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMMOAAMFKPLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














